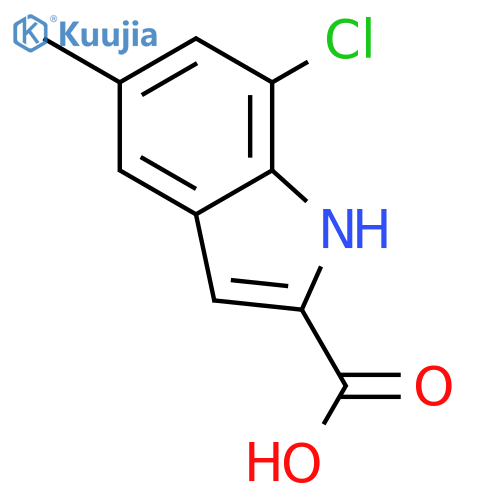Cas no 5147-24-0 (7-chloro-5-methyl-1H-Indole-2-carboxylic acid)

5147-24-0 structure
商品名:7-chloro-5-methyl-1H-Indole-2-carboxylic acid
CAS番号:5147-24-0
MF:C10H8ClNO2
メガワット:209.629021644592
MDL:MFCD02664427
CID:1113323
PubChem ID:4667751
7-chloro-5-methyl-1H-Indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-chloro-5-methyl-1H-Indole-2-carboxylic acid
- EN300-340373
- SCHEMBL15344006
- 7-chloro-5-methyl-1H-indole-2-carboxylicAcid
- 5147-24-0
-
- MDL: MFCD02664427
- インチ: InChI=1S/C10H8ClNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
- InChIKey: PYMIHHKRACCWLT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 209.02444
- どういたいしつりょう: 209.024
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 53.1A^2
じっけんとくせい
- PSA: 53.09
7-chloro-5-methyl-1H-Indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340373-10g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 10g |
$4360.0 | 2023-09-03 | ||
| Enamine | EN300-340373-2.5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 2.5g |
$1988.0 | 2023-09-03 | ||
| Enamine | EN300-340373-1g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 1g |
$1014.0 | 2023-09-03 | ||
| Enamine | EN300-340373-5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 5g |
$2940.0 | 2023-09-03 | ||
| Enamine | EN300-340373-0.05g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.05g |
$851.0 | 2023-09-03 | ||
| Enamine | EN300-340373-0.5g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.5g |
$974.0 | 2023-09-03 | ||
| Enamine | EN300-340373-1.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-340373-10.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 10.0g |
$6450.0 | 2023-02-23 | ||
| Enamine | EN300-340373-0.1g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 0.1g |
$892.0 | 2023-09-03 | ||
| Enamine | EN300-340373-5.0g |
7-chloro-5-methyl-1H-indole-2-carboxylic acid |
5147-24-0 | 5.0g |
$4349.0 | 2023-02-23 |
7-chloro-5-methyl-1H-Indole-2-carboxylic acid 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
5147-24-0 (7-chloro-5-methyl-1H-Indole-2-carboxylic acid) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
